molecular formula C13H13IO3 B13669169 tert-Butyl 6-iodobenzofuran-2-carboxylate

tert-Butyl 6-iodobenzofuran-2-carboxylate

Cat. No.: B13669169
M. Wt: 344.14 g/mol
InChI Key: MGCGPNUYZAZRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-iodobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃IO₃ and a molecular weight of 344.15 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl 6-iodobenzofuran-2-carboxylate typically involves the iodination of benzofuran derivatives followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The resulting iodinated benzofuran is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester .

Chemical Reactions Analysis

tert-Butyl 6-iodobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the ester group.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various oxidizing agents like hydrogen peroxide .

Scientific Research Applications

tert-Butyl 6-iodobenzofuran-2-carboxylate is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 6-iodobenzofuran-2-carboxylate can be compared with other iodinated benzofuran derivatives, such as:

  • tert-Butyl 6-bromobenzofuran-2-carboxylate
  • tert-Butyl 6-chlorobenzofuran-2-carboxylate
  • tert-Butyl 6-fluorobenzofuran-2-carboxylate

These compounds share similar structural features but differ in their halogen atoms, which can significantly impact their chemical reactivity and applications. The iodine atom in this compound provides unique reactivity compared to its bromine, chlorine, and fluorine counterparts .

Properties

Molecular Formula

C13H13IO3

Molecular Weight

344.14 g/mol

IUPAC Name

tert-butyl 6-iodo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13IO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

MGCGPNUYZAZRPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)I

Origin of Product

United States

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